molecular formula C13H18N2O3 B12105996 H-Abu-Phe-OH

H-Abu-Phe-OH

Cat. No.: B12105996
M. Wt: 250.29 g/mol
InChI Key: JTULGEQUTVYWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Abu-Phe-OH typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling of 2-aminobutyric acid and phenylalanine can be achieved using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow peptide synthesizers, which offer advantages in terms of efficiency and scalability. These systems automate the peptide synthesis process, reducing the time and labor required while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

H-Abu-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the amino acid residues, while reduction can lead to the formation of reduced peptides .

Scientific Research Applications

H-Abu-Phe-OH has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and nanostructures

Mechanism of Action

The mechanism of action of H-Abu-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Abu-Phe-OH include other dipeptides and amino acid derivatives such as:

Uniqueness

This compound is unique due to its specific combination of 2-aminobutyric acid and phenylalanine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-aminobutanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)

InChI Key

JTULGEQUTVYWDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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